(4R,5R)-4,5-Bis(mesyloxymethyl)-1,3,2-dioxathiolane 2,2-dioxide

CAS No.: 208338-09-4

Cat. No.: VC20493092

Molecular Formula: C6H12O10S3

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 208338-09-4 |

|---|---|

| Molecular Formula | C6H12O10S3 |

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | [(4R,5R)-5-(methylsulfonyloxymethyl)-2,2-dioxo-1,3,2-dioxathiolan-4-yl]methyl methanesulfonate |

| Standard InChI | InChI=1S/C6H12O10S3/c1-17(7,8)13-3-5-6(4-14-18(2,9)10)16-19(11,12)15-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |

| Standard InChI Key | SJWKJWVFMFJCBS-PHDIDXHHSA-N |

| Isomeric SMILES | CS(=O)(=O)OC[C@@H]1[C@H](OS(=O)(=O)O1)COS(=O)(=O)C |

| Canonical SMILES | CS(=O)(=O)OCC1C(OS(=O)(=O)O1)COS(=O)(=O)C |

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

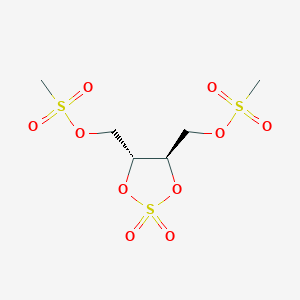

The compound’s structure centers on a 1,3,2-dioxathiolane ring system, a five-membered heterocycle containing two oxygen atoms and one sulfur atom. The dioxathiolane ring is substituted at the 4 and 5 positions with mesyloxymethyl groups (–CH2OSO2CH3), and the sulfur atom is further oxidized to a sulfone group (–SO2–). The stereochemistry is explicitly defined as (4R,5R), indicating the spatial arrangement of the mesyloxymethyl groups.

Key Structural Features:

-

Core: 1,3,2-dioxathiolane-2,2-dioxide (sulfone group at S1).

-

Substituents: Mesyloxymethyl (–CH2OSO2CH3) groups at C4 and C5.

-

Molecular Formula: C6H12O10S3.

-

Molecular Weight: 340.4 g/mol.

The isomeric SMILES string (CS(=O)(=O)OC[C@@H]1[C@H](OS(=O)(=O)O1)COS(=O)(=O)C) confirms the stereochemistry, with the @@H and @H descriptors specifying the R configuration at C4 and C5.

Spectral Characterization

Structural validation typically employs:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals for methyl groups (δ ~3.0 ppm, singlet, 6H), methylene protons adjacent to sulfonate (δ ~4.2–4.5 ppm), and ring protons (δ ~5.0–5.5 ppm).

-

¹³C NMR: Peaks for sulfone carbons (~120 ppm), mesyl methyl carbons (~40 ppm), and oxygen-bearing carbons (~70–80 ppm).

-

-

Infrared (IR) Spectroscopy: Strong absorptions for S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and C–O–S vibrations (~750 cm⁻¹).

-

Mass Spectrometry (MS): Molecular ion peak at m/z 340.4 (M⁺), with fragmentation patterns corresponding to loss of mesyl groups (–SO2CH3).

Synthesis and Reactivity

Synthetic Pathways

The synthesis of (4R,5R)-4,5-Bis(mesyloxymethyl)-1,3,2-dioxathiolane 2,2-dioxide involves a multi-step strategy:

-

Diol Precursor: Start with a (4R,5R)-configured diol, such as (4R,5R)-4,5-dihydroxymethyl-1,3,2-dioxathiolane.

-

Mesylation: Treat the diol with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to convert hydroxyl groups to mesylates.

-

Oxidation: Oxidize the sulfur atom in the dioxathiolane ring to a sulfone using hydrogen peroxide (H2O2) or ozone (O3).

Reaction Scheme:

Reactivity Profile

The compound’s reactivity is dominated by its sulfonate esters and sulfone group:

-

Nucleophilic Substitution: Mesyloxymethyl groups are susceptible to displacement by nucleophiles (e.g., amines, alkoxides).

-

Thermal Stability: Decomposes above 200°C, releasing sulfur dioxide (SO2) and methane sulfonic acid (CH3SO3H).

-

Hydrolytic Sensitivity: Slow hydrolysis in aqueous acidic or basic conditions, yielding the corresponding diol and mesylate anions.

Physicochemical Properties

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 340.4 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 112–115°C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly in water |

Applications in Research

Sulfonating Agent

The compound serves as a bis-electrophile in sulfonation reactions, transferring mesyl groups to nucleophilic substrates (e.g., alcohols, amines). Its rigid bicyclic structure enhances reaction selectivity in stereospecific syntheses.

Polymer Chemistry

In crosslinking applications, the mesyloxymethyl groups facilitate the formation of sulfonated polymers with enhanced thermal stability and ionic conductivity, useful in fuel cell membranes.

Pharmaceutical Intermediate

The stereochemical purity of the (4R,5R) configuration makes it a candidate for synthesizing chiral auxiliaries or prodrugs requiring precise spatial arrangements.

Future Directions

Further research could explore:

-

Catalytic Applications: As a ligand in asymmetric catalysis.

-

Bioconjugation: Functionalizing biomolecules via sulfonate ester linkages.

-

Green Chemistry: Developing solvent-free synthesis routes to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume